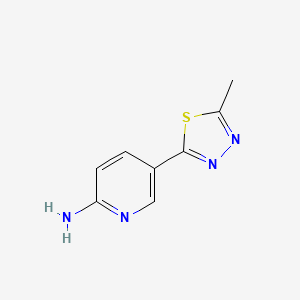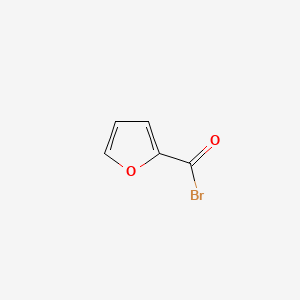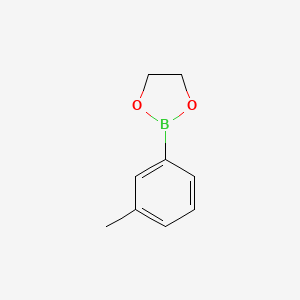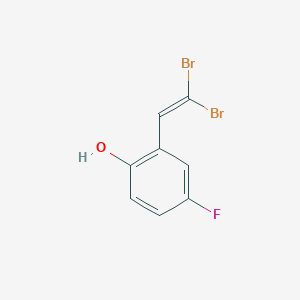
2-(2,2-Dibromovinyl)-4-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dibromovinyl)-4-fluorophenol is an organic compound that belongs to the class of gem-dibromoalkenes. These compounds are known for their versatility in organic synthesis, particularly in the formation of trisubstituted alkenes and other complex molecules. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromovinyl)-4-fluorophenol typically involves the reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions. This reaction proceeds in the presence of triphenylphosphine and methylene chloride at low temperatures (0°C) to form the desired dibromoolefin . The reaction can be summarized as follows:
Reactants: 4-hydroxybenzaldehyde, carbon tetrabromide, triphenylphosphine.
Solvent: Methylene chloride.
Conditions: 0°C, short reaction time (5 minutes).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Corey–Fuchs reaction remains a cornerstone for its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2,2-Dibromovinyl)-4-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as phenols, to form ether derivatives.
Reduction Reactions: Reduction of the dibromoalkene can lead to the formation of (E)-vinyl bromides.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form complex alkenes.
Common Reagents and Conditions
Substitution: Copper acetate as a catalyst, cesium carbonate as a base, and N,N-dimethylformamide as a solvent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts, arylboronic acids, and mild reaction conditions.
Major Products
Ether Derivatives: Formed via substitution reactions with phenols.
(E)-Vinyl Bromides: Formed via reduction reactions.
Complex Alkenes: Formed via cross-coupling reactions.
科学的研究の応用
2-(2,2-Dibromovinyl)-4-fluorophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
作用機序
The mechanism of action of 2-(2,2-Dibromovinyl)-4-fluorophenol involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, reduction, and cross-coupling reactions, allowing the compound to form a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
4-(2,2-Dibromovinyl)phenol: Similar structure but lacks the fluorine atom.
2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile: Contains a different aromatic ring system.
Uniqueness
2-(2,2-Dibromovinyl)-4-fluorophenol is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in organic synthesis. The fluorine atom can influence the electronic properties of the compound, making it distinct from other gem-dibromoalkenes .
特性
分子式 |
C8H5Br2FO |
|---|---|
分子量 |
295.93 g/mol |
IUPAC名 |
2-(2,2-dibromoethenyl)-4-fluorophenol |
InChI |
InChI=1S/C8H5Br2FO/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4,12H |
InChIキー |
RUJITLLAFJXDJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C=C(Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


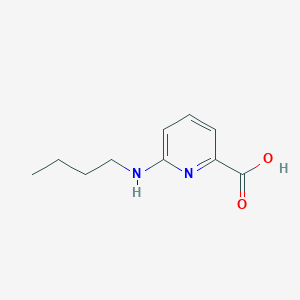
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)

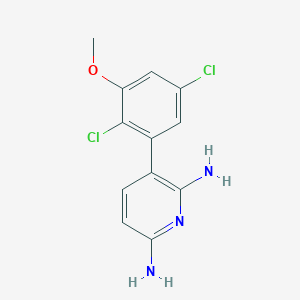

![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)
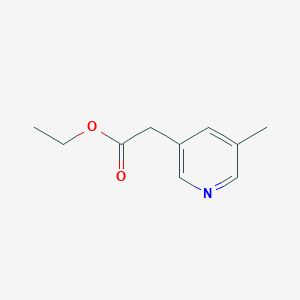

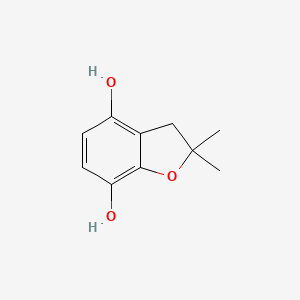
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)
